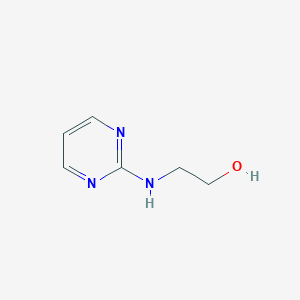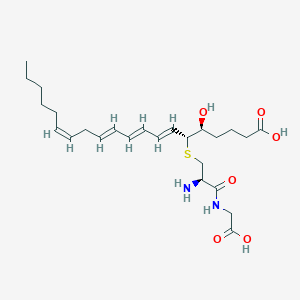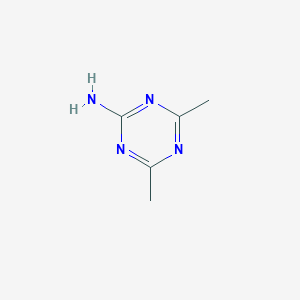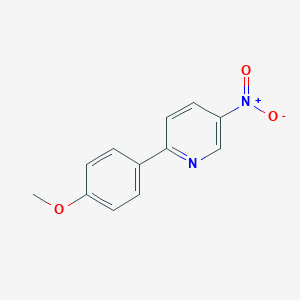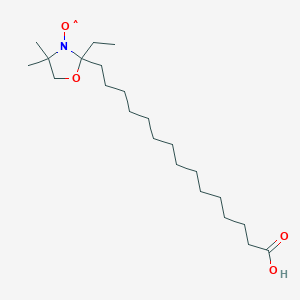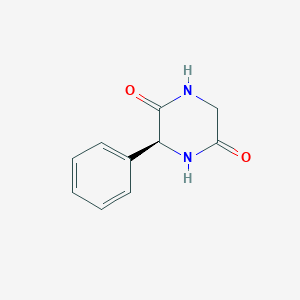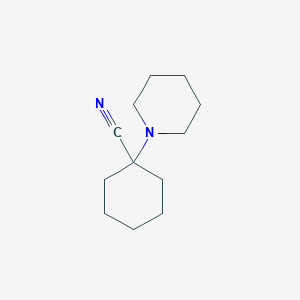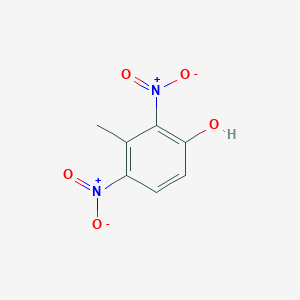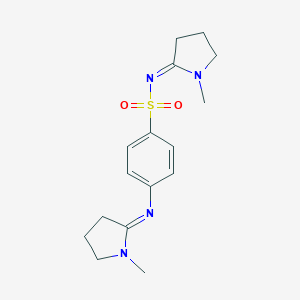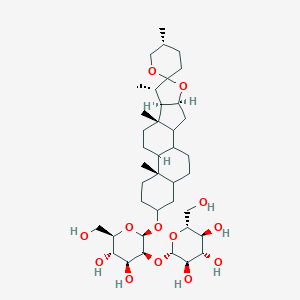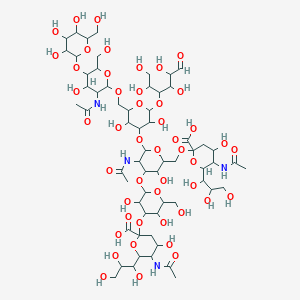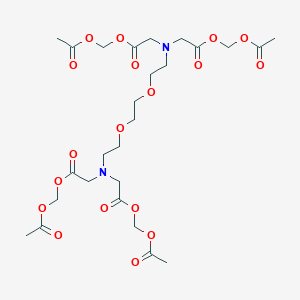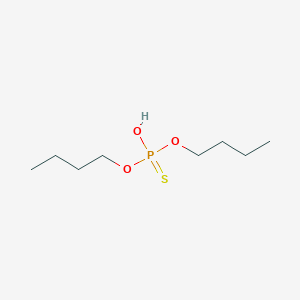
O,O-Dibutyl hydrogen thiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Dibutyl hydrogen thiophosphate (DBP) is a chemical compound that belongs to the family of organophosphates. DBP is a colorless liquid with a pungent odor and is widely used as a pesticide, insecticide, and herbicide.
Mécanisme D'action
O,O-Dibutyl hydrogen thiophosphate acts by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which results in overstimulation of the nervous system and ultimately leads to death.
Effets Biochimiques Et Physiologiques
O,O-Dibutyl hydrogen thiophosphate has been found to have a wide range of biochemical and physiological effects. It has been found to cause oxidative stress, disrupt the endocrine system, and affect the immune system. O,O-Dibutyl hydrogen thiophosphate has also been found to have genotoxic and carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
O,O-Dibutyl hydrogen thiophosphate is widely used in laboratory experiments due to its effectiveness as a pesticide and insecticide. However, its toxicity and potential health effects limit its use in certain experiments. O,O-Dibutyl hydrogen thiophosphate is also highly reactive and can be difficult to handle, which can pose a challenge in some experiments.
Orientations Futures
There are several future directions for research on O,O-Dibutyl hydrogen thiophosphate. One area of research is the development of safer and more effective pesticides and insecticides that do not have the harmful effects of O,O-Dibutyl hydrogen thiophosphate. Another area of research is the study of the long-term effects of exposure to O,O-Dibutyl hydrogen thiophosphate on human health. Finally, there is a need for more research on the potential use of O,O-Dibutyl hydrogen thiophosphate as a herbicide and its effects on the environment.
Conclusion
In conclusion, O,O-Dibutyl hydrogen thiophosphate is a widely used chemical compound that has been extensively studied for its potential use as a pesticide, insecticide, and herbicide. O,O-Dibutyl hydrogen thiophosphate acts by inhibiting the activity of the enzyme acetylcholinesterase, which leads to overstimulation of the nervous system and ultimately leads to death. O,O-Dibutyl hydrogen thiophosphate has a wide range of biochemical and physiological effects, and its toxicity and potential health effects limit its use in certain experiments. Future research on O,O-Dibutyl hydrogen thiophosphate should focus on the development of safer and more effective pesticides and insecticides, the study of the long-term effects of exposure to O,O-Dibutyl hydrogen thiophosphate on human health, and the potential use of O,O-Dibutyl hydrogen thiophosphate as a herbicide and its effects on the environment.
Méthodes De Synthèse
O,O-Dibutyl hydrogen thiophosphate can be synthesized by the reaction of butanol with phosphorus pentasulfide. The reaction is carried out in the presence of a catalyst such as triethylamine. The product is then purified by distillation to obtain pure O,O-Dibutyl hydrogen thiophosphate.
Applications De Recherche Scientifique
O,O-Dibutyl hydrogen thiophosphate has been extensively studied for its potential use as a pesticide and insecticide. It has been found to be effective against a wide range of pests and insects, including mosquitoes, flies, and cockroaches. O,O-Dibutyl hydrogen thiophosphate has also been studied for its potential use as a herbicide, as it has been found to be effective against a wide range of weeds.
Propriétés
Numéro CAS |
10163-62-9 |
|---|---|
Nom du produit |
O,O-Dibutyl hydrogen thiophosphate |
Formule moléculaire |
C8H19O3PS |
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
dibutoxy-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O3PS/c1-3-5-7-10-12(9,13)11-8-6-4-2/h3-8H2,1-2H3,(H,9,13) |
Clé InChI |
CCLBBCBPHBBKKD-UHFFFAOYSA-N |
SMILES isomérique |
CCCCOP(=O)(OCCCC)S |
SMILES |
CCCCOP(=S)(O)OCCCC |
SMILES canonique |
CCCCOP(=S)(O)OCCCC |
Autres numéros CAS |
10163-62-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




